2-(3-Chloropropoxy)aniline
Overview
Description
“2-(3-Chloropropoxy)aniline” is an organic compound with the molecular formula C9H12ClNO . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of anilines, including “2-(3-Chloropropoxy)aniline”, involves several methods and applications, both classical and modern . The process typically involves reactions of secondary amines, primary amines, and ammonia equivalents . A detailed study on the synthesis of anilines can be found in the paper "Synthesis of anilines" .Molecular Structure Analysis
The molecular structure of “2-(3-Chloropropoxy)aniline” can be analyzed using density functional theory with UB3LYP functional and 6-31G** basis set . More details about the molecular structure of anilines and their derivatives can be found in the paper "DFT theoretical studies of anions of aniline and its several derivatives" .Chemical Reactions Analysis
Anilines, including “2-(3-Chloropropoxy)aniline”, are known to undergo various chemical reactions . These reactions often involve benzene rings as preformed units that are elaborated to build larger molecules .properties
IUPAC Name |
2-(3-chloropropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMBHSVJQOBHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434109 | |
Record name | 2-(3-chloropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropoxy)aniline | |
CAS RN |
151719-71-0 | |
Record name | 2-(3-chloropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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